Cas no 898778-05-7 (Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate)

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is a synthetic ester compound featuring a 2,4-dichlorophenyl ketone moiety linked to an octanoate chain. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the dichlorophenyl group enhances electrophilic character, facilitating further functionalization, while the ethyl ester improves solubility in organic solvents. Its well-defined molecular architecture ensures consistent performance in reactions such as condensations or reductions. The compound is typically characterized by high purity and stability under standard storage conditions, making it a reliable choice for research and industrial applications requiring precise ketone or ester functionalities.
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate structure
898778-05-7 structure
Product name:Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
CAS No:898778-05-7
MF:C16H20Cl2O3
Molecular Weight:331.2342
CID:1945439
PubChem ID:24727531

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate 化学的及び物理的性質

名前と識別子

    • ethyl 8-(2,4-dichlorophenyl)-8-oxo-octanoate
    • LogP
    • MS-21105
    • 898778-05-7
    • MFCD02261363
    • ETHYL8-(2,4-DICHLOROPHENYL)-8-OXOOCTANOATE
    • DTXSID10645749
    • AKOS016022968
    • Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
    • MDL: MFCD02261363
    • インチ: InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-10-9-12(17)11-14(13)18/h9-11H,2-8H2,1H3
    • InChIKey: DSOLURMKBOQXFD-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Cl)Cl

計算された属性

  • 精确分子量: 330.07900
  • 同位素质量: 330.0789499Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 10
  • 複雑さ: 333
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4Ų
  • XLogP3: 4.8

じっけんとくせい

  • PSA: 43.37000
  • LogP: 5.07980

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate Security Information

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E102560-250mg
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7
250mg
$ 365.00 2022-06-05
TRC
E102560-500mg
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7
500mg
$ 605.00 2022-06-05
A2B Chem LLC
AD05498-2g
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 97%
2g
$725.00 2024-04-19
A2B Chem LLC
AD05498-1g
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 97%
1g
$435.00 2024-04-19
Key Organics Ltd
MS-21105-1G
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 >95%
1g
£388.00 2025-02-09
Key Organics Ltd
MS-21105-5G
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 >95%
5g
£1415.00 2025-02-09
Fluorochem
207971-2g
ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 97%
2g
£613.00 2022-03-01
Fluorochem
207971-5g
ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 97%
5g
£1447.00 2022-03-01
Fluorochem
207971-1g
ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 97%
1g
£352.00 2022-03-01
A2B Chem LLC
AD05498-5g
Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate
898778-05-7 97%
5g
$1650.00 2024-04-19

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate 関連文献

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoateに関する追加情報

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate (CAS No. 898778-05-7): A Comprehensive Overview

Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate, identified by its CAS number 898778-05-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of functional groups, exhibits promising properties that make it a valuable candidate for various applications in medicinal chemistry and material science.

The molecular structure of Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate consists of an octanoate ester backbone substituted with a phenyl ring at the 8th carbon position. The phenyl ring is further modified with two chlorine atoms at the 2nd and 4th positions, creating a 2,4-dichlorophenyl substituent. This specific configuration imparts distinct chemical characteristics to the compound, making it particularly interesting for synthetic and biological studies.

In recent years, Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate has been studied for its potential role in the development of novel pharmaceutical agents. The presence of the oxooctanoate group suggests possible applications in the synthesis of bioactive molecules that could interact with biological targets. Research has indicated that such compounds may have utility in modulating enzyme activity and cellular signaling pathways, which are critical in the treatment of various diseases.

One of the most intriguing aspects of Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is its structural similarity to certain known pharmacophores. These pharmacophores have been extensively investigated for their therapeutic effects, and the compound’s design aims to leverage these known interactions while introducing novel modifications. This approach has been successful in several drug discovery programs, where slight structural variations can significantly enhance biological activity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate more accurately. Molecular docking studies have shown that this compound can bind effectively to specific protein targets, suggesting its potential as a lead compound for further development. Additionally, computational models have helped in optimizing its structure to improve pharmacokinetic properties, such as solubility and bioavailability.

The synthesis of Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2,4-dichlorophenyl group necessitates careful handling to avoid unwanted side reactions. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield, making it feasible to produce the compound on a larger scale for industrial applications.

In addition to its pharmaceutical potential, Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate has shown promise in material science applications. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of advanced materials with tailored functionalities. For instance, it can be incorporated into polymers or coatings to enhance their thermal stability or mechanical strength.

The environmental impact of Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate is another area of interest. Studies have been conducted to assess its biodegradability and potential effects on aquatic ecosystems. Preliminary results suggest that the compound exhibits moderate persistence under certain conditions but can be broken down into less harmful metabolites over time. This information is crucial for developing sustainable practices in its use and disposal.

As research continues to evolve, new applications for Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate are likely to emerge. The combination of its structural features and functional groups provides a rich foundation for further exploration. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible benefits for society.

In conclusion, Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate (CAS No. 898778-05-7) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structure and properties make it a valuable tool for researchers seeking to develop novel treatments and advanced materials. As our understanding of its capabilities grows, so too will its applications across various scientific disciplines.

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